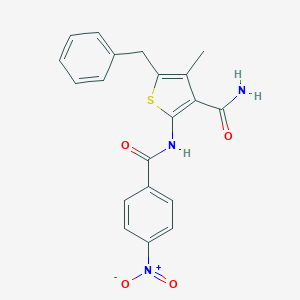
5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a nitrobenzoyl amide group
Vorbereitungsmethoden
The synthesis of 5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the benzyl and methyl groups. The nitrobenzoyl amide group is then added through a series of reactions involving nitration and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in significant changes in the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Amidation: The amide group can participate in further amidation reactions, forming more complex derivatives.
Wissenschaftliche Forschungsanwendungen
5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl amide group can interact with enzymes and receptors, leading to various biological effects. The thiophene ring and benzyl group contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
5-benzyl-4-methyl-2-(4-nitrobenzamido)thiophene-3-carboxamide can be compared with other similar compounds, such as:
5-Benzyl-4-methyl-2-(4-aminobenzoylamino)-thiophene-3-carboxylic acid amide: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
5-Benzyl-4-methyl-2-(4-methoxybenzoylamino)-thiophene-3-carboxylic acid amide:
5-Benzyl-4-methyl-2-(4-chlorobenzoylamino)-thiophene-3-carboxylic acid amide: The chloro group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C20H17N3O4S |
|---|---|
Molekulargewicht |
395.4g/mol |
IUPAC-Name |
5-benzyl-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c1-12-16(11-13-5-3-2-4-6-13)28-20(17(12)18(21)24)22-19(25)14-7-9-15(10-8-14)23(26)27/h2-10H,11H2,1H3,(H2,21,24)(H,22,25) |
InChI-Schlüssel |
GHBPMVYOFGUTET-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-bis(methyloxy)phenyl]-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406972.png)
![N-[4-(cyanomethyl)phenyl]-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406973.png)
![N-(5-chloro-2-methylphenyl)-4-[(methylsulfonyl)(phenylmethyl)amino]benzamide](/img/structure/B406975.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B406980.png)
![N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B406981.png)
![N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B406982.png)
![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406984.png)
![N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide](/img/structure/B406985.png)
![N-[2-(BENZYLSULFANYL)ETHYL]-2-[N-(4-METHYLPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B406986.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B406987.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]acetamide](/img/structure/B406989.png)
![N-(4-isopropylphenyl)-2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B406990.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B406991.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[2-(ethyloxy)phenyl]acetamide](/img/structure/B406993.png)
